6-Methoxyindolin-7-ol
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Overview
Description
6-Methoxyindolin-7-ol: is an organic compound with the molecular formula C9H11NO2 It is a derivative of indoline, characterized by a methoxy group at the sixth position and a hydroxyl group at the seventh position on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyindolin-7-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindole.
Hydroxylation: The hydroxylation of 6-methoxyindole can be achieved using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the seventh position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyindolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Substitution Products: Various substituted indoline derivatives.
Scientific Research Applications
6-Methoxyindolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxyindolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The methoxy and hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
6-Hydroxyindoline: Similar structure but with a hydroxyl group instead of a methoxy group.
7-Methoxyindoline: Similar structure but with the methoxy group at the seventh position.
6-Methoxyindole: Lacks the hydroxyl group at the seventh position.
Uniqueness: 6-Methoxyindolin-7-ol is unique due to the presence of both methoxy and hydroxyl groups on the indoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C9H11NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-3,10-11H,4-5H2,1H3 |
InChI Key |
LXOHYZHLGHTTOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCN2)C=C1)O |
Origin of Product |
United States |
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